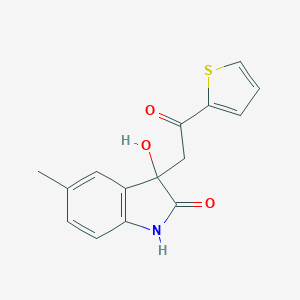

3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one, also known as HMTEI, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indolin-2-ones and has a molecular weight of 333.38 g/mol. In

科学的研究の応用

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for enhanced antiviral effects.

Anti-inflammatory Activity

The indole nucleus is present in many compounds with anti-inflammatory effects. By modifying the indole structure, researchers can develop new molecules that may serve as potent anti-inflammatory agents, potentially useful for treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Indole derivatives are known to possess anticancer activities. They can interact with various cellular targets, disrupting cancer cell proliferation and inducing apoptosis. This makes them valuable leads in the development of new anticancer drugs .

Anti-HIV Activity

Indole-based compounds have been studied for their potential in HIV treatment. Molecular docking studies of novel indolyl derivatives have shown promise as inhibitors of HIV-1, indicating the potential of indole structures in anti-HIV drug development .

Antioxidant Properties

The indole scaffold is associated with antioxidant properties, which are crucial in combating oxidative stress in cells. This property can be harnessed in the development of therapeutic agents aimed at protecting cells from damage caused by free radicals .

Antimicrobial and Antitubercular Effects

Indole derivatives have been found to have antimicrobial and antitubercular activities. These compounds can be designed to target specific bacterial strains, including those causing tuberculosis, offering a pathway to new antibiotics .

Antidiabetic Potential

Research has indicated that indole derivatives could play a role in managing diabetes. By influencing various biological pathways, these compounds might help in regulating blood sugar levels and providing a new approach to diabetes treatment .

Antimalarial Activity

Indole compounds have also been explored for their antimalarial effects. Their ability to interfere with the life cycle of malaria-causing parasites makes them interesting candidates for the development of new antimalarial drugs .

作用機序

Target of Action

The compound “3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

It’s known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities , suggesting that this compound may influence various biochemical pathways.

Pharmacokinetics

It’s known that the compound was produced through a bioreduction process , suggesting that it may have certain bioavailability properties.

Result of Action

It’s known that indole derivatives can have various biological activities , suggesting that this compound may induce a range of molecular and cellular effects.

Action Environment

It’s known that the bioreduction process used to produce the compound was robust and could tolerate the substrate at a concentration of 30 g/l with excellent enantioselectivity . This suggests that the compound’s action may be influenced by certain environmental conditions, such as substrate concentration.

特性

IUPAC Name |

3-hydroxy-5-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-9-4-5-11-10(7-9)15(19,14(18)16-11)8-12(17)13-3-2-6-20-13/h2-7,19H,8H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKUGFZDUSDMGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B508415.png)

![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B508445.png)

![2-[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B508446.png)

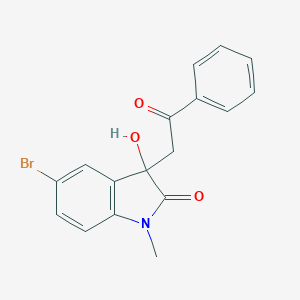

![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B508448.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl pyridine-4-carboxylate](/img/structure/B508458.png)

![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B508459.png)

![2-Chloro-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide](/img/structure/B508460.png)

![5-nitro-N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B508469.png)

![3-Cyclohexyl-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508483.png)

![3-Cyclohexyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508484.png)